Ferric hydroxide

Übersicht

Beschreibung

Synthesis Analysis Ferric hydroxide synthesis is a complex process that can be influenced by various factors, including the presence of inorganic elements and the conditions under which the hydroxides are formed. Iron hydroxides can be subdivided into thermodynamically unstable forms (such as ferrihydrite, feroxyhyte, and lepidocrocite) and stable forms (such as goethite). The synthesis of these hydroxides can occur either from Fe3+ (as ferrihydrite) or Fe2+ (as feroxyhyte and lepidocrocite), with the process being markedly influenced by redox conditions. It is also noted that the stability of iron hydroxides' structure can be enhanced by inorganic elements; for example, ferrihydrite is stabilized by silicon, and feroxyhyte by manganese. These processes highlight the intricate nature of ferric hydroxide synthesis and its dependency on environmental and chemical factors (Vodyanitskii, 2010).

Wissenschaftliche Forschungsanwendungen

-

Water Treatment

- Ferric Hydroxide is extensively applied in water treatment processes as a flocculant to remove suspended particles from the water .

- It is used in batch adsorption experiments to remove arsenic species from water . The small sized powdered ferric oxy-hydroxide, termed Dust Ferric Hydroxide (DFH), is characterized in terms of zero point charge, zeta potential, surface charge density, particle size, and moisture content .

- The results indicated that the adsorption capacity of DFH in deionized ultrapure water, applying a residual equilibrium concentration of 10 µg/L at the equilibrium pH value of 7.9 ± 0.1, with a contact time of 96 h, was 6.9 and 3.5 µg/mg for As (V) and As (III), respectively .

-

Phosphate Removal

- Ferric Hydroxide is used for phosphate removal from sewage .

- Batch adsorption experiments, partly fixed bed column experiments, were conducted to study the influence of various factors, competing anions, and contact time on the adsorption of phosphate on ferric (III) hydroxide .

- The optimum phosphate removal was observed in the pH eq ≤ 6.0. All results from this study demonstrate the potential usability of β-FeOOH as a good phosphate-selective adsorbent for the phosphate removal system for a sewage treatment plant .

-

Production of Iron Compounds

-

Microbial Respiration

-

Oxidation of Organic Pollutants

-

Coagulation Enhancement

-

Arsenic Adsorbent

- Ferric Hydroxide is used as an arsenic adsorbent .

- The small sized powdered ferric oxy-hydroxide, termed Dust Ferric Hydroxide (DFH), was applied in batch adsorption experiments to remove arsenic species from water .

- The results indicated that the adsorption capacity of DFH in deionized ultrapure water, applying a residual equilibrium concentration of 10 µg/L at the equilibrium pH value of 7.9 ± 0.1, with a contact time of 96 h, was 6.9 and 3.5 µg/mg for As (V) and As (III), respectively .

-

Removal of Organic Contaminants

-

Fenton Oxidation Process

-

Production of Micro-Sized Adsorbents

- Ferric Hydroxide is used in the production of micro-sized adsorbents .

- Size reduction procedures were applied to granular ferric hydroxide (GFH) to obtain two micro-sized adsorbents .

- The application of milling and ultra-sonication methods showed 3.5- and 5.6-fold increases of the kinetic constant (k 2) versus the GFH value, respectively .

-

Mitigation of Membrane Pollution

-

Control of Disinfection By-Products

-

Soil Fertility Threat

- Ferric Hydroxide, also known as ferrous sludge, has been found to significantly threaten soil fertility .

- A robust case study was conducted among European drinking water treatment plants, and it was reported that some samples of ferrous sludge can reduce phosphorus availability by more than 70% .

- This creates a precondition for a significant reduction in fertility over a decade .

-

Heterogeneous Fenton Reaction

- Ferric Hydroxide plays a crucial role in the ferric hydroxide-based heterogeneous Fenton reaction .

- The dominant roles of the reactive organics in both iron dissolution and the iron cycle and of the homogeneous reaction in the whole degradation process in the ferric hydroxide-based system are brand-new insights that pave the pathway for future research .

-

Iron Reduction

-

Production of Micro-Sized Adsorbents

- Ferric Hydroxide is used in the production of micro-sized adsorbents .

- Size reduction procedures were applied to granular ferric hydroxide (GFH) to obtain two micro-sized adsorbents .

- The application of milling and ultra-sonication methods showed 3.5- and 5.6-fold increases of the kinetic constant (k 2) versus the GFH value, respectively .

Zukünftige Richtungen

Ferric hydroxide plays a crucial role in various fields, including environmental remediation and wastewater treatment . It also poses some environmental concerns. Excessive release of this compound into the environment, primarily through industrial waste, can lead to water pollution . Despite the anticipated challenges, the Ferric Hydroxide industry can leverage valuable opportunities by prioritizing resilience and innovation .

Eigenschaften

IUPAC Name |

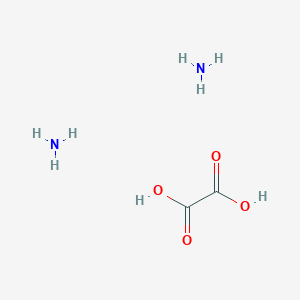

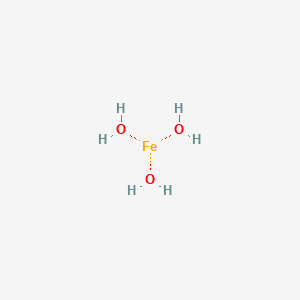

iron;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Fe.3H2O/h;3*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLTRNWIFKITPIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.[Fe] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

FeH6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5051652 | |

| Record name | Ferric hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Water or Solvent Wet Solid, Red to brown solid; Practically insoluble in water; [Merck Index] Red-brown crystals; [Sigma-Aldrich MSDS] | |

| Record name | Iron hydroxide (Fe(OH)3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ferric hydroxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14952 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Iron hydroxide (Fe(OH)3) | |

CAS RN |

1309-33-7 | |

| Record name | Ferric hydroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001309337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iron hydroxide (Fe(OH)3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ferric hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diiron trioxide hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.788 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.